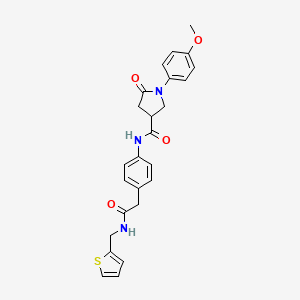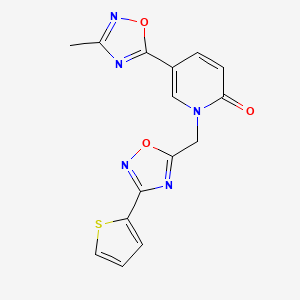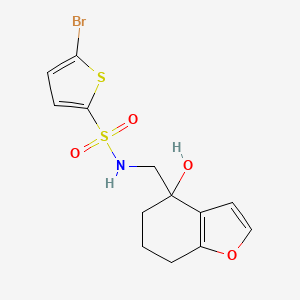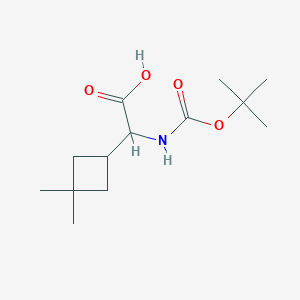![molecular formula C9H10ClN3O2 B2917658 6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride CAS No. 2034571-39-4](/img/structure/B2917658.png)
6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride” is a complex organic molecule. It contains a pyrrolo[3,4-b]pyridine core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with an aminoethyl group at the 6-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolo[3,4-b]pyridine core, followed by the introduction of the aminoethyl group at the 6-position. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,4-b]pyridine core, with the aminoethyl group attached at the 6-position. The presence of nitrogen atoms in the ring structure would likely result in the compound having certain basic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aminoethyl group could potentially undergo reactions typical of amines, such as protonation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolo[3,4-b]pyridine core could impart certain aromatic properties, while the aminoethyl group could confer basicity .Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
This compound has been studied for its potential to inhibit the proliferation of cancer cells. It has shown promising results in inducing cell death in various cancer cell lines, including K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). The mechanism involves the activation of caspase 9, which is an initiator enzyme in the apoptotic cascade, and the induction of poly (ADP-ribose) polymerase 1 (PARP-1) cleavage .
Fluorescence-Based pH Sensing
The fluorescence properties of this compound make it a potent candidate for pH sensing applications. It can be used for both fluorescence intensity-based and ratiometric pH sensing, which is crucial in various biological and chemical analyses .
Neurological and Psychiatric Disorder Treatment
There is potential for the use of this compound in the treatment or prevention of neurological and psychiatric disorders. It may interact with M4 muscarinic acetylcholine receptors, which are implicated in a range of cognitive and neuropsychiatric conditions .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile reagent for the synthesis of a wide range of heterocyclic compounds .
Material Science
The compound’s amine groups facilitate the introduction of C–O–Si bonds, which are useful in the fabrication of aerogels. These materials have applications in insulation, lightweight structures, and more .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-aminoethyl)pyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c10-3-5-12-8(13)6-2-1-4-11-7(6)9(12)14;/h1-2,4H,3,5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZPUPDQWHZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCN)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3As,6aR)-5,5-dioxo-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2917577.png)

![2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917579.png)
![N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2917581.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2917588.png)

![2-ethylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2917592.png)
![1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2917593.png)
![3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2917594.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2917595.png)

